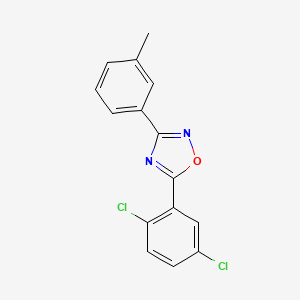
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as DCMO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCMO is a heterocyclic compound that contains an oxadiazole ring, which makes it a unique and interesting molecule. In
科学研究应用
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications, including its potential use as an anti-inflammatory agent, anticancer agent, and antimicrobial agent. Studies have shown that 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has shown antimicrobial activity against various bacteria and fungi.
作用机制
The mechanism of action of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood, but studies have suggested that it may act through various pathways. 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a crucial role in the inflammatory response. 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
Studies have shown that 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has various biochemical and physiological effects. 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been found to inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. Additionally, 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
实验室实验的优点和局限性
One of the advantages of using 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and anticancer activity. 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also shown antimicrobial activity against various bacteria and fungi, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its complex synthesis method, which requires careful control of reaction conditions to obtain a pure product.
未来方向
There are various future directions for the study of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential direction is to investigate the potential use of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole as a neuroprotective agent. Studies have shown that 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has antioxidant activity, which may protect neurons from oxidative stress. Another potential direction is to investigate the potential use of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in the treatment of inflammatory bowel disease (IBD). Studies have shown that 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has anti-inflammatory activity, which may be beneficial in the treatment of IBD. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and its potential applications in various fields.
Conclusion
In conclusion, 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a unique and interesting molecule that has shown promising results in various scientific research applications. Its potent anti-inflammatory and anticancer activity, as well as its antimicrobial activity, make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand the mechanism of action of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and its potential applications in various fields.
合成方法
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through various methods, including the reaction of 2,5-dichlorobenzoic acid and 3-methylphenyl hydrazine in the presence of thionyl chloride. Another method involves the reaction of 2,5-dichlorobenzoyl chloride and 3-methylphenyl hydrazine in the presence of triethylamine. The synthesis of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a complex process that requires careful control of reaction conditions to obtain a pure product.
属性
IUPAC Name |
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-3-2-4-10(7-9)14-18-15(20-19-14)12-8-11(16)5-6-13(12)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRTZEDMYVTOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5771194.png)
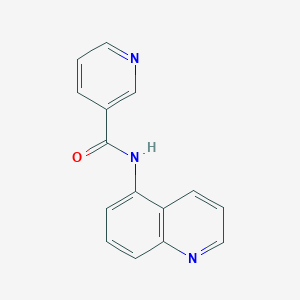
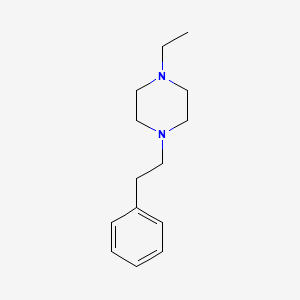

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5771243.png)

![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)
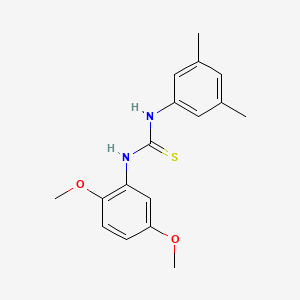
![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)
![N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5771288.png)
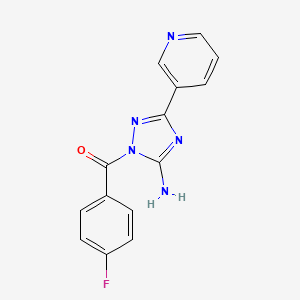

![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5771319.png)